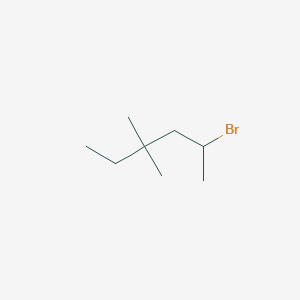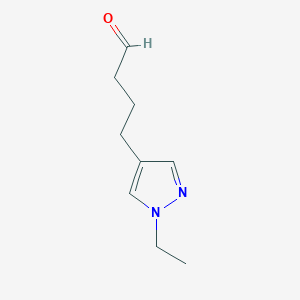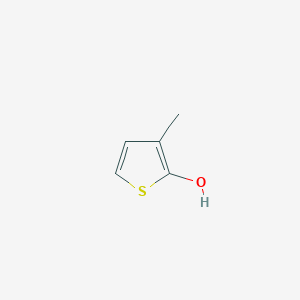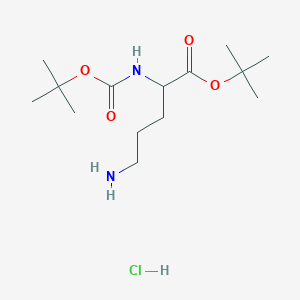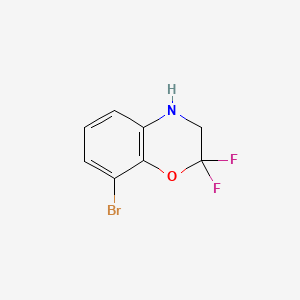
8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H6BrF2NO2. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine with difluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from -78°C to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of azide or other substituted derivatives.
Aplicaciones Científicas De Investigación
8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 8-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of bromine and fluorine atoms enhances its binding affinity to target molecules, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the difluoro substitution.
6-Bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazine: Contains a single fluorine atom and a different substitution pattern.
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Contains methyl groups instead of fluorine atoms.
Uniqueness
8-Bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both bromine and difluoro groups, which impart distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
Propiedades
Número CAS |
2792201-62-6 |
|---|---|
Fórmula molecular |
C8H6BrF2NO |
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
8-bromo-2,2-difluoro-3,4-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C8H6BrF2NO/c9-5-2-1-3-6-7(5)13-8(10,11)4-12-6/h1-3,12H,4H2 |
Clave InChI |
AABUEZPVXCONQN-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(N1)C=CC=C2Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


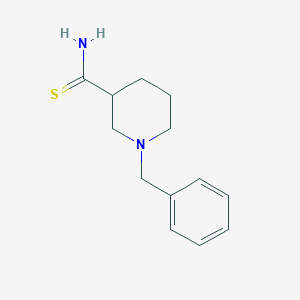
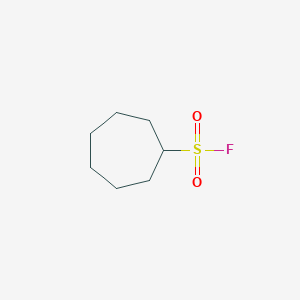
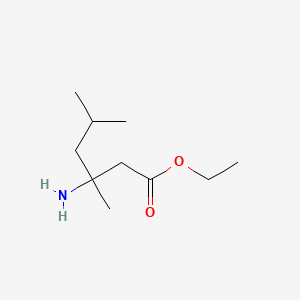
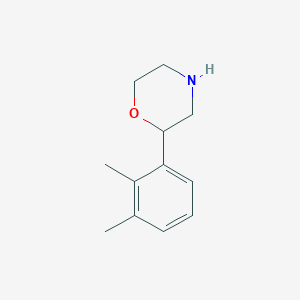
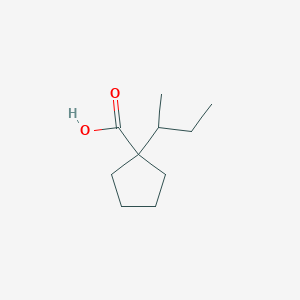
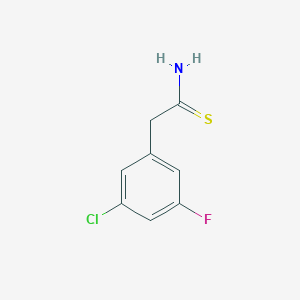
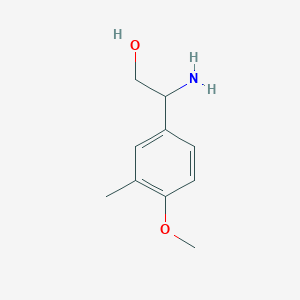
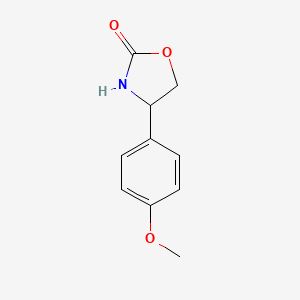
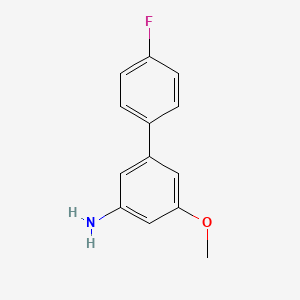
![3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
